molecular formula C24H34N2O4S2 B3948605 1,1'-(1,5-naphthalenediyldisulfonyl)bis(2,3-dimethylpiperidine)

1,1'-(1,5-naphthalenediyldisulfonyl)bis(2,3-dimethylpiperidine)

Cat. No. B3948605
M. Wt: 478.7 g/mol
InChI Key: PADXEBZWMAZOEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1'-(1,5-naphthalenediyldisulfonyl)bis(2,3-dimethylpiperidine), also known as NDPS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including biomedical research, drug discovery, and material science. NDPS is a member of the piperidine family, which is known for its diverse biological activities, such as antiviral, antibacterial, and antitumor properties.

Mechanism of Action

1,1'-(1,5-naphthalenediyldisulfonyl)bis(2,3-dimethylpiperidine) exerts its biological effects through the inhibition of various enzymes and the modulation of cellular signaling pathways. It has been shown to bind to the active site of acetylcholinesterase and butyrylcholinesterase, which prevents the hydrolysis of acetylcholine and butyrylcholine, respectively. This leads to an increase in the levels of these neurotransmitters, which enhances synaptic transmission and improves cognitive function. 1,1'-(1,5-naphthalenediyldisulfonyl)bis(2,3-dimethylpiperidine) also inhibits the activity of monoamine oxidase, which is involved in the metabolism of dopamine, norepinephrine, and serotonin, leading to an increase in their levels and an improvement in mood and behavior.
Biochemical and Physiological Effects:
1,1'-(1,5-naphthalenediyldisulfonyl)bis(2,3-dimethylpiperidine) has been shown to have a wide range of biochemical and physiological effects. It has been found to have antioxidant properties, which protect against oxidative stress and damage to cellular components, such as proteins, lipids, and DNA. 1,1'-(1,5-naphthalenediyldisulfonyl)bis(2,3-dimethylpiperidine) also has anti-inflammatory properties, which reduce the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation and tissue damage. In addition, 1,1'-(1,5-naphthalenediyldisulfonyl)bis(2,3-dimethylpiperidine) has been shown to have neuroprotective properties, which prevent neuronal death and promote neuronal survival in various models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

1,1'-(1,5-naphthalenediyldisulfonyl)bis(2,3-dimethylpiperidine) has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of stability and solubility in various solvents. 1,1'-(1,5-naphthalenediyldisulfonyl)bis(2,3-dimethylpiperidine) is also highly specific and selective in its inhibition of enzymes and modulation of cellular signaling pathways, which makes it a valuable tool for studying the mechanisms of various biological processes. However, 1,1'-(1,5-naphthalenediyldisulfonyl)bis(2,3-dimethylpiperidine) also has some limitations, such as its potential toxicity and side effects, which need to be carefully evaluated and controlled in experimental settings.

Future Directions

1,1'-(1,5-naphthalenediyldisulfonyl)bis(2,3-dimethylpiperidine) has several potential future directions for research. One area of focus is the development of 1,1'-(1,5-naphthalenediyldisulfonyl)bis(2,3-dimethylpiperidine)-based drugs for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases. Another area of interest is the use of 1,1'-(1,5-naphthalenediyldisulfonyl)bis(2,3-dimethylpiperidine) as a tool for studying the mechanisms of enzyme inhibition and cellular signaling pathways. 1,1'-(1,5-naphthalenediyldisulfonyl)bis(2,3-dimethylpiperidine) also has potential applications in material science, such as the synthesis of novel polymers and nanomaterials. Further research is needed to explore these and other potential applications of 1,1'-(1,5-naphthalenediyldisulfonyl)bis(2,3-dimethylpiperidine).

Scientific Research Applications

1,1'-(1,5-naphthalenediyldisulfonyl)bis(2,3-dimethylpiperidine) has been extensively studied for its potential applications in biomedical research. It has been shown to inhibit the activity of various enzymes, such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase, which are involved in the regulation of neurotransmitters and neuromodulators. 1,1'-(1,5-naphthalenediyldisulfonyl)bis(2,3-dimethylpiperidine) has also been found to have antioxidant, anti-inflammatory, and neuroprotective properties, which make it a promising candidate for the treatment of neurodegenerative disorders, such as Alzheimer's and Parkinson's diseases.

properties

IUPAC Name

1-[5-(2,3-dimethylpiperidin-1-yl)sulfonylnaphthalen-1-yl]sulfonyl-2,3-dimethylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N2O4S2/c1-17-9-7-15-25(19(17)3)31(27,28)23-13-5-12-22-21(23)11-6-14-24(22)32(29,30)26-16-8-10-18(2)20(26)4/h5-6,11-14,17-20H,7-10,15-16H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PADXEBZWMAZOEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1C)S(=O)(=O)C2=CC=CC3=C2C=CC=C3S(=O)(=O)N4CCCC(C4C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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